molecular formula C27H30N2O4S B2940616 4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954630-58-1

4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2940616
CAS RN: 954630-58-1
M. Wt: 478.61
InChI Key: GRGGOZJWLODNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinolines (THIQ) are a significant class of isoquinoline alkaloids, which are large groups of natural products . THIQ-based natural and synthetic compounds exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs was achieved using the modified Pictet–Spengler reaction . A simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives was also reported .


Molecular Structure Analysis

The molecular structure of these compounds is based on the THIQ heterocyclic scaffold . This scaffold has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .


Chemical Reactions Analysis

The reactions involved in the synthesis of these compounds were hypothesized to proceed sequentially via Knoevenagel condensation, Michael addition, and Thorpe–Ziegler .


Physical And Chemical Properties Analysis

Quantitative structure-activity relationship (QSAR) studies showed that total symmetry index (Gu), 3D-MoRSE (Mor31v and Mor32u), and 3D Petitjean index (PJI3) were the most important descriptors accounting for the observed cytotoxicities .

Scientific Research Applications

Receptor Imaging and Targeting

Fluorine-18-labeled Benzamide Analogues for Imaging the Sigma2 Receptor Status of Solid Tumors with Positron Emission Tomography (PET) Fluorine-containing benzamide analogs have been synthesized and evaluated for PET imaging of the sigma-2 receptor status in solid tumors. Compounds with moderate to high affinity for sigma2 receptors and moderate to low affinity for sigma1 receptors were developed, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies. This research highlights the potential of benzamide derivatives in developing imaging agents for cancer diagnosis and treatment monitoring (Tu et al., 2007).

Synthesis Methodologies

Rh(III)-Catalyzed Redox-Neutral Annulation of Primary Benzamides with Diazo Compounds A Rh-catalyzed redox-neutral annulation methodology involving primary benzamides and diazo compounds has been developed, providing an efficient route to isoquinolinones. This method showcases good functional group tolerance, scalability, and regioselectivity, highlighting the versatility of benzamides in facilitating complex molecule synthesis (Wu et al., 2016).

Sensor Development

A New Fluorescent Chemosensor for Cobalt(II) Ions in Living Cells A fluorescent chemosensor based on a 1,8-naphthalimide derivative was developed for detecting cobalt(II) ions, showcasing turn-on fluorescence enhancement with a distinct color change. This work exemplifies the application of benzamide derivatives in creating sensitive and selective sensors for metal ions in biological environments (Liu et al., 2019).

Future Directions

The studies disclose that tetrahydroisoquinolines are potentially interesting lead pharmacophores that should be further explored . The QSAR models provided insights into the physicochemical properties of the investigated compounds .

properties

IUPAC Name

4-butoxy-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4S/c1-3-4-17-33-25-11-8-22(9-12-25)27(30)28-24-10-7-21-15-16-29(19-23(21)18-24)34(31,32)26-13-5-20(2)6-14-26/h5-14,18H,3-4,15-17,19H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGGOZJWLODNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.